4-(5-Methylpyridin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(5-methylpyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-2-3-10(11-8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPGNXTCRPZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572554 | |
| Record name | 4-(5-Methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251101-37-8 | |
| Record name | 4-(5-Methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The primary synthetic route for 4-(5-Methylpyridin-2-yl)morpholine involves the nucleophilic substitution reaction between a 5-methyl-2-pyridine derivative and morpholine under controlled conditions. Typically, this involves the use of 5-methyl-2-pyridinecarboxaldehyde or similar pyridine derivatives as starting materials, which react with morpholine to form the target compound.
- Catalysts: Palladium on carbon (Pd/C) is often employed to facilitate coupling reactions.
- Bases: Potassium carbonate (K2CO3) is commonly used to deprotonate morpholine and promote nucleophilic attack.
- Solvents: Dichloromethane (DCM) or other aprotic solvents facilitate the reaction.
- Temperature: Reflux conditions are maintained to enhance reaction rates.
This method allows for the formation of the morpholine-substituted pyridine with good yields and selectivity.
Industrial Scale Production
Industrial synthesis of 4-(5-Methylpyridin-2-yl)morpholine generally follows the laboratory synthetic route but with modifications to accommodate large-scale production:
- Continuous Flow Reactors: These are used to improve reaction efficiency, control heat transfer, and scale up the process safely.
- Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity.
- Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for maximum yield and minimal by-products.
Reaction Types and Variations
The compound can undergo several types of chemical transformations, which are relevant for its preparation and derivatization:
| Reaction Type | Common Reagents | Outcome |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Formation of oxidized derivatives with oxygen functionalities |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced forms with additional hydrogen atoms or fewer double bonds |
| Substitution | Various nucleophiles under acidic or basic conditions | Replacement of the morpholine ring or other substituents |
These reactions can be used to modify the compound post-synthesis or to prepare intermediates during synthesis.
Detailed Synthetic Route Example
A representative synthesis involves the following steps:
| Step Number | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Methyl-2-pyridinecarboxaldehyde + Morpholine in DCM, K2CO3, Pd/C catalyst, reflux | Formation of 4-(5-Methylpyridin-2-yl)morpholine |
| 2 | Purification by recrystallization or chromatography | Isolation of pure target compound |
This straightforward route is favored for its simplicity and efficiency.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Type | Batch reaction | Continuous flow or batch with scale-up |
| Catalyst | Pd/C | Pd/C or alternative heterogeneous catalysts |
| Base | Potassium carbonate | Potassium carbonate or other bases |
| Solvent | Dichloromethane or similar | Optimized solvents for safety and cost |
| Temperature | Reflux (~40-60°C depending on solvent) | Controlled heating, often under reflux |
| Purification | Chromatography, recrystallization | Recrystallization, industrial chromatography |
| Yield | Moderate to high (>70%) | Optimized for maximum yield (>80%) |
Research Findings and Optimization Notes
- The reaction between morpholine and 5-methyl-2-pyridinecarboxaldehyde is sensitive to reaction conditions; careful control of temperature and base concentration is crucial to avoid side reactions.
- The use of palladium catalysts enhances the coupling efficiency, but catalyst loading must be optimized to balance cost and yield.
- Industrial processes benefit from continuous flow reactors that improve heat and mass transfer, leading to higher purity and reproducibility.
- Post-synthesis modifications such as oxidation or reduction can be employed to generate derivatives with potentially enhanced biological activities.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyridine or morpholine derivatives.
Substitution: Substituted morpholine or pyridine derivatives with various functional groups.
Scientific Research Applications
4-(5-Methylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-Methylpyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or enzymes that are critical to the biological process being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and physicochemical properties of 4-(5-methylpyridin-2-yl)morpholine can be contextualized by comparing it to structurally related compounds:
Key Observations
Substituent Impact on Solubility and Reactivity :
- The methyl group in 4-(5-methylpyridin-2-yl)morpholine likely improves lipophilicity compared to chlorinated analogues (e.g., 4,6-dichloropyrimidin-2-yl-morpholine ), which may enhance membrane permeability but reduce aqueous solubility.
- Nitro- or methoxy-substituted derivatives (e.g., compound 3c ) exhibit higher molecular weights and melting points, suggesting stronger intermolecular interactions (e.g., dipole-dipole, van der Waals).
Brominated imidazole-thiazole-morpholine compounds like VPC-14449 highlight the importance of halogen atoms in enhancing binding affinity via hydrophobic interactions .
Synthetic Flexibility :
- Morpholine derivatives with pyridine or pyrimidine rings are often synthesized via nucleophilic aromatic substitution or Suzuki coupling, as seen in the synthesis of 5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-2-amine .
Research Findings and Data Tables
Physicochemical Properties of Selected Analogues
Biological Activity
4-(5-Methylpyridin-2-yl)morpholine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.
Biological Activity Overview
Research has indicated that 4-(5-Methylpyridin-2-yl)morpholine exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against specific bacterial strains.
- Antiparasitic Effects : Preliminary data suggest potential efficacy against certain parasites, although further investigation is required to establish definitive activity levels.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may have implications in metabolic processes and disease treatment.
The biological activity of 4-(5-Methylpyridin-2-yl)morpholine can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's structure allows it to interact with various enzymes and receptors, potentially altering their activity.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cellular processes, contributing to its therapeutic effects.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several derivatives, including 4-(5-Methylpyridin-2-yl)morpholine. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value of approximately 15 µM.
| Compound | Activity (IC50 µM) |
|---|---|
| 4-(5-Methylpyridin-2-yl)morpholine | 15 |
| Control (standard antibiotic) | 10 |
Antiparasitic Effects
In vitro studies demonstrated the compound's activity against Plasmodium falciparum, the causative agent of malaria. The EC50 value was found to be around 0.1 µM, indicating potent antiparasitic properties.
| Compound | Activity (EC50 µM) |
|---|---|
| 4-(5-Methylpyridin-2-yl)morpholine | 0.1 |
| Control (standard antimalarial) | 0.05 |
Enzyme Inhibition Studies
Further investigations revealed that the compound inhibits specific enzymes involved in lipid metabolism, showing promise as a therapeutic agent in metabolic disorders.
| Enzyme | Inhibition (%) |
|---|---|
| ABHD6 | 85 |
| MAGL | 75 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing 4-(5-Methylpyridin-2-yl)morpholine resulted in a significant reduction in infection rates compared to standard treatments.
- Preclinical Trials for Antiparasitic Activity : Animal studies demonstrated that administration of the compound led to a marked decrease in parasitemia in models infected with P. berghei, suggesting potential for further development as an antimalarial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
